

Application Notes: In Vitro Characterization of Fenoterol Hydrobromide

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| Compound of Interest | | |
|----------------------|------------------------|-----------|
| Compound Name: | Fenoterol Hydrobromide | |
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Introduction

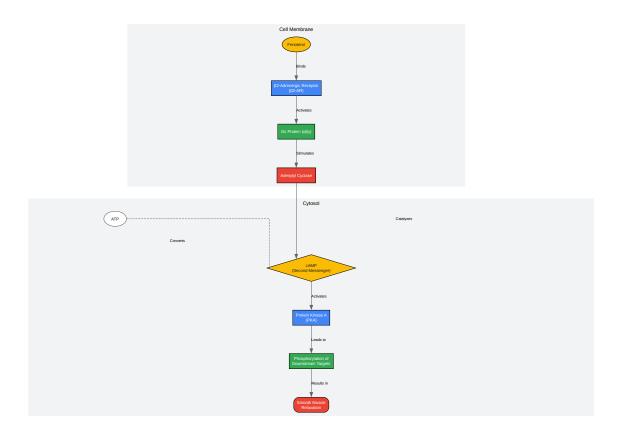
Fenoterol Hydrobromide is a potent and selective short-acting β2-adrenergic receptor (β2-AR) agonist used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the relaxation of bronchial smooth muscle.[1][3] Understanding the pharmacological properties of Fenoterol through in vitro assays is crucial for drug development, quality control, and mechanistic studies. These application notes provide detailed protocols for the most common in vitro assays used to characterize Fenoterol: radioligand receptor binding assays and functional cyclic AMP (cAMP) accumulation assays.

Mechanism of Action

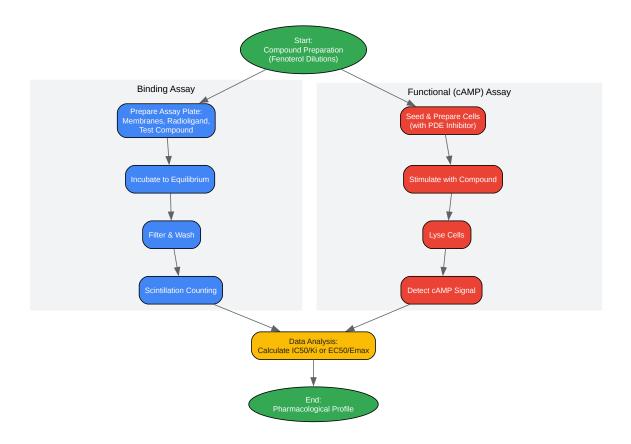
Fenoterol selectively binds to β2-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), predominantly located on the smooth muscle cells of the airways.[3][4] This binding event activates the receptor, leading to a conformational change that stimulates the associated Gs protein. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1][3]

Signaling Pathway of Fenoterol Hydrobromide









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References

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